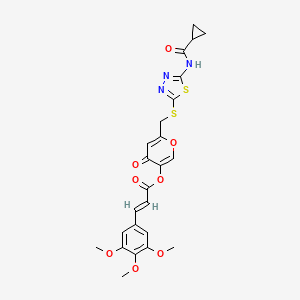

(E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C24H23N3O8S2 and its molecular weight is 545.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

Compounds with thiadiazole, pyran, and acrylate moieties exhibit versatile reactivity, making them pivotal in synthetic chemistry. The research demonstrates that these entities can participate in 1,3-dipolar cycloadditions, leading to the formation of pyrazolines and subsequent isomerization or desilylation processes depending on the substituents involved. Such reactivity is pivotal for synthesizing heterocyclic compounds, which are of significant interest due to their potential biological activities (Šimović et al., 2007). Additionally, the construction of complex molecular frameworks through reactions like asymmetric [3+2] cycloaddition highlights the utility of these moieties in generating chiral centers, which is crucial for developing pharmaceuticals with specific biological activities (Han et al., 2011).

Antimicrobial Assessment

Thiadiazole derivatives synthesized from precursors containing cyclopropanecarboxamido and pyran units have been evaluated for their antimicrobial properties. Such studies are essential for identifying new therapeutic agents against resistant microbial strains. For instance, compounds synthesized with these motifs have demonstrated moderate to good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Saraei et al., 2016).

Antifungal and Anti-inflammatory Applications

The introduction of thiadiazole and pyran components into compounds has also been explored for antifungal and anti-inflammatory applications. Research into thiadiazole pyrazolene anthranilic acid derivatives has shown significant promise in this area, with certain compounds exhibiting noteworthy anti-inflammatory and analgesic activities (Kumar, 2022). This suggests a potential route for developing new treatments for inflammatory diseases and pain management.

Catalysis and Polymerization

Compounds featuring acrylate alongside thiadiazole and pyran units play a crucial role in catalysis and polymerization processes. They have been employed as monomers for polymerization, yielding materials with desirable thermal properties and antimicrobial activities. These applications demonstrate the compound's versatility not just in medicinal chemistry but also in materials science, providing a pathway to new materials with specific functionalities (Elmagd et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

The compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s 3,4,5-trimethoxyphenyl (TMP) moiety contributes to its high binding affinity to tubulin .

Biochemical Pathways

By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a structure necessary for cell division . This disruption can lead to cell cycle arrest in the G2/M phase, preventing cells from dividing .

Result of Action

The inhibition of tubulin polymerization and disruption of cell division can lead to cell apoptosis, or programmed cell death . This makes the compound potentially effective against rapidly dividing cells, such as cancer cells .

Propriétés

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O8S2/c1-31-17-8-13(9-18(32-2)21(17)33-3)4-7-20(29)35-19-11-34-15(10-16(19)28)12-36-24-27-26-23(37-24)25-22(30)14-5-6-14/h4,7-11,14H,5-6,12H2,1-3H3,(H,25,26,30)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSNMABSPINKFK-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)

![N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2923572.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/new.no-structure.jpg)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2923592.png)

![2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2923593.png)